molecular formula C8H9NO B1140154 (1Z)-1-(2-Pyridinyl)-1-propen-2-ol CAS No. 106259-96-5

(1Z)-1-(2-Pyridinyl)-1-propen-2-ol

Cat. No.: B1140154
CAS No.: 106259-96-5
M. Wt: 135.166
InChI Key: KQRQNKGVVCEPLX-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-(2-Pyridinyl)-1-propen-2-ol is a chiral organic compound characterized by a pyridine ring substituted at the 2-position with a propenol group in the Z-configuration. The molecule combines a nitrogen-containing aromatic heterocycle (pyridine) with a hydroxyl-functionalized alkene, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(Z)-1-pyridin-2-ylprop-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-6,10H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCCZXKEFEVQL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=N1)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (1Z)-1-(2-Pyridinyl)-1-propen-2-ol , enabling comparative analysis:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Key Substituents
This compound (Target) Pyridine + propenol chain Hydroxyl, alkene (Z-configuration) None
[1-(2-Pyridinyl)ethylidene] hydrazide derivatives (e.g., SP-4-3 copper complex) Pyridine + hydrazide + metal coordination Hydrazide, thioamide, Cu(II) Methanesulfonyloxy, indole
2-[6-[2-(3-Pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine (Patent compound) Pyridine + thiazole + pyrimidine Thiazole, pyrimidine Fluorine (optional substitution)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Pyridine + benzaldehyde Aldehyde, trifluoromethyl Trifluoromethyl

Key Observations :

  • The target compound’s hydroxyl and alkene groups contrast with the thiazole, hydrazide, and trifluoromethyl substituents in analogs. These differences impact electronic properties (e.g., electron-withdrawing CF₃ in compounds reduces pyridine basicity) and solubility (hydroxyl enhances polarity) .
  • Stereochemistry: The Z-configuration of the propenol chain may influence binding affinity in biological systems compared to E-isomers or non-chiral analogs.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity)
This compound ~151.16 (estimated) Not reported Moderate (hydroxyl enhances H-bonding)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 251.20 91–93 Low (CF₃ increases lipophilicity)
SP-4-3 copper complex ~450–500 (estimated) Not reported Poor (metal coordination reduces solubility)

Key Observations :

  • The trifluoromethyl group in compounds significantly elevates melting points compared to the target compound’s expected range .
  • Metal complexes (e.g., SP-4-3) exhibit lower solubility due to ionic character, whereas the target compound’s hydroxyl group may improve aqueous miscibility.

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